4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile
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Overview
Description
4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . This compound is known for its unique structure, which includes an imidazolidinone ring and a benzonitrile group. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile typically involves the reaction of 4-cyanobenzylamine with 4,4-dimethyl-2,5-dioxoimidazolidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile: A closely related compound with similar structural features.
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: Another compound with an imidazolidinone ring and benzoic acid group.
4-{(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl}benzoic acid: Contains a thiazolidinone ring instead of an imidazolidinone ring.
Uniqueness
4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile is unique due to its specific combination of an imidazolidinone ring and a benzonitrile group, which imparts distinct chemical and biological properties
Properties
CAS No. |
842-38-6 |
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Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
4-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methylamino]benzonitrile |
InChI |
InChI=1S/C13H14N4O2/c1-13(2)11(18)17(12(19)16-13)8-15-10-5-3-9(7-14)4-6-10/h3-6,15H,8H2,1-2H3,(H,16,19) |
InChI Key |
QJFMXEYIPSCIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CNC2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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